molecular formula C16H15N5O2 B5408299 4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide

4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide

Cat. No.: B5408299
M. Wt: 309.32 g/mol
InChI Key: GRJFCJSJGKODJK-UHFFFAOYSA-N
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Description

4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core substituted with an ethoxy group and a tetrazole ring

Mechanism of Action

Target of Action

Related compounds have been used as reactants for palladium-catalyzed carbon-carbon bond formation (suzuki-miyuara reaction)

Mode of Action

Related compounds have been used in the synthesis of coordination polymers . These polymers have been used for explosive detection based on changes in fluorescence intensity . This suggests that the compound may interact with its targets through fluorescence mechanisms.

Biochemical Pathways

Related compounds have been used in the synthesis of coordination polymers , suggesting that the compound may affect pathways related to fluorescence and detection of explosives.

Result of Action

Related compounds have shown significant antibacterial activity , suggesting that this compound may also have potential antibacterial effects.

Action Environment

Related compounds have been used in the detection of explosives in water solutions , suggesting that the compound’s action may be influenced by the presence of water and other environmental factors.

Safety and Hazards

The compound “4-ethoxy-N-[3-(1H-tetrazol-5-yl)phenyl]benzamide” may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The synthesized compounds offer a promising, friendly substitute and should be considered as a future goal for medicinal chemists working in the area of antibacterial research . The combination of superior energetic structural fragments is a feasible route to design new energetic materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling Reaction: The tetrazole-containing intermediate is then coupled with an ethoxy-substituted benzoyl chloride using a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the benzamide ring.

Scientific Research Applications

4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]acetamide
  • 4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]propionamide

Uniqueness

4-ethoxy-N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group and the tetrazole ring enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethoxy-N-[3-(2H-tetrazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O2/c1-2-23-14-8-6-11(7-9-14)16(22)17-13-5-3-4-12(10-13)15-18-20-21-19-15/h3-10H,2H2,1H3,(H,17,22)(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJFCJSJGKODJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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